4-Cycloheptyloxy-benzylamine
Description
4-(4-Methylphenoxy)benzylamine hydrochloride (CAS: 262862-66-8) is a benzylamine derivative featuring a phenoxy group substituted with a methyl moiety at the para position. Its molecular formula is C₁₄H₁₆ClNO, with a molar mass of 249.74 g/mol . This compound is typically stored at room temperature and is utilized in pharmaceutical and chemical research, particularly in studies involving amine-functionalized intermediates . Its structural uniqueness lies in the combination of a benzylamine backbone and a methyl-substituted phenoxy group, which influences its physicochemical properties and reactivity.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(4-cycloheptyloxyphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c15-11-12-7-9-14(10-8-12)16-13-5-3-1-2-4-6-13/h7-10,13H,1-6,11,15H2 |
InChI Key |
HNRORTKRQLUYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2=CC=C(C=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of Selected Benzylamine Derivatives
Key Observations:
Substituent Effects: The methyl group in 4-(4-Methylphenoxy)benzylamine HCl is electron-donating, enhancing the compound’s stability in polar solvents compared to unsubstituted 4-phenoxybenzylamine . A chloro substituent (electron-withdrawing) would likely reduce solubility in non-polar solvents and increase melting points due to stronger intermolecular interactions.
Molecular Weight and Applications: Higher molar mass compounds like this compound (hypothetical) may exhibit enhanced lipid solubility, making them candidates for central nervous system-targeting drugs. In contrast, 4-(4-Methylphenoxy)benzylamine HCl’s moderate polarity suits it for aqueous-phase reactions .
Research Findings and Limitations
- Synthetic Utility: 4-(4-Methylphenoxy)benzylamine HCl is frequently employed as a precursor in synthesizing Schiff bases or urea derivatives due to its accessible amine group .
- Comparative Stability : Methyl-substituted benzylamines generally exhibit superior thermal stability compared to halogenated analogs, as evidenced by their room-temperature storage feasibility .
- Data Gaps: Direct comparative studies between 4-(4-Methylphenoxy)benzylamine HCl and cycloheptyloxy analogs are absent in the provided evidence. Further research is needed to quantify steric and electronic impacts on biological activity.
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